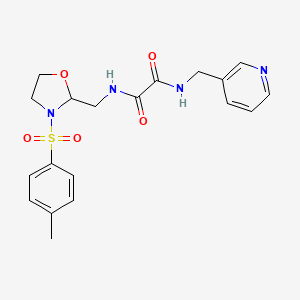
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Catalytic Activity in Organic Synthesis
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and related compounds have been explored for their catalytic roles in various organic synthesis reactions. For example, they serve as efficient promoters or ligands in Cu-catalyzed N-arylation of oxazolidinones, amides, and coupling reactions of terminal alkynes with aryl halides. These reactions are critical for the formation of diverse N-arylated and alkynylated products, which are valuable building blocks in pharmaceuticals, agrochemicals, and materials science. The ability to proceed at room temperature and under mild conditions highlights the potential of these compounds in green chemistry and sustainable synthesis processes (Bhunia et al., 2022) (Chen et al., 2023).
Structural and Theoretical Analysis
The structural and theoretical analysis of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide derivatives has provided insight into their conformational polymorphs, crystallization behaviors, and supramolecular interactions. These studies are foundational for understanding the physical properties, stability, and reactivity of these compounds. Such knowledge is vital for designing new materials and catalysts with improved performance (Jotani et al., 2016).
Ligand Efficiency in Metal Complexation
These compounds also demonstrate efficacy as ligands in the formation of metal complexes, which are of interest in catalysis, material science, and medicinal chemistry. The coordination chemistry of these ligands with metals such as Cu, Zn, and Pd has been explored, revealing their ability to form complexes with diverse structural motifs. This versatility is attributed to the ligands' ability to adopt various coordination modes and geometries, making them suitable for a broad range of applications, including as catalysts in organic transformations and in the development of new materials with unique electronic and photophysical properties (Lysenko et al., 2001) (Kuai et al., 2014).
Contributions to Supramolecular Chemistry
In supramolecular chemistry, the design and synthesis of novel fluorescent sensors based on derivatives of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide demonstrate the potential of these compounds in sensing applications. The fluorescent properties and binding interactions of these sensors with inorganic cations offer pathways for the development of new diagnostic tools and analytical methods (Mac et al., 2010).
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-4-6-16(7-5-14)29(26,27)23-9-10-28-17(23)13-22-19(25)18(24)21-12-15-3-2-8-20-11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAPZSFHCNRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

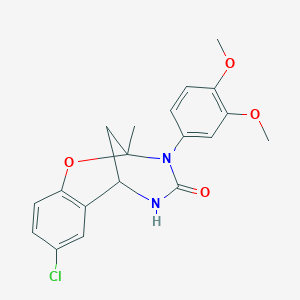
![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)
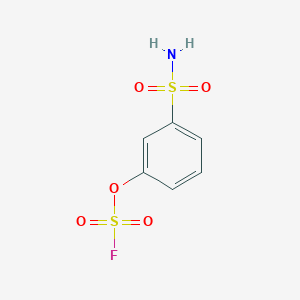
![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)
![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)
![2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2808931.png)
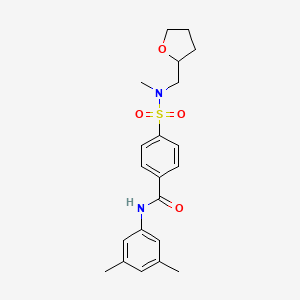
![2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide](/img/structure/B2808935.png)
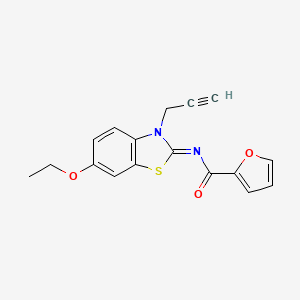
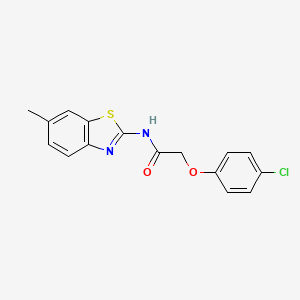
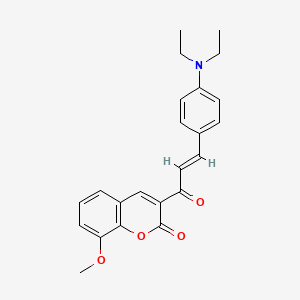
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)